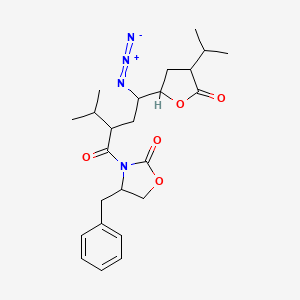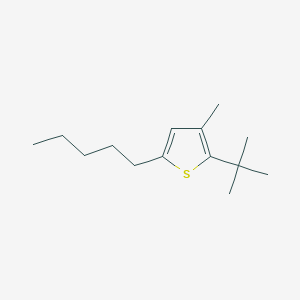
3-chloro-N-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-methoxybenzamide is an organic compound with the molecular formula C8H8ClNO2. It belongs to the class of benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methoxybenzamide typically involves the reaction of 3-chlorobenzoic acid with methoxyamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or DCM.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of benzylamines.
Scientific Research Applications
3-chloro-N-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-chloro-N-methoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s methoxy and chloro substituents play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxybenzamide
- 3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide
- 3-chloro-4-methoxy-N-(4-methoxybenzyl)benzamide
Uniqueness
3-chloro-N-methoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
3-chloro-N-methoxybenzamide |
InChI |
InChI=1S/C8H8ClNO2/c1-12-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) |
InChI Key |
UOFDKPNIJMUKEK-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine](/img/structure/B14129686.png)

![2-(3-Chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B14129707.png)


![2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14129719.png)

![4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol](/img/structure/B14129739.png)
![4-[4-(Trifluoromethyl)phenyl]oxane](/img/structure/B14129741.png)

